Phloracetophenone

Choleretic Bile Flow Structure-Activity Relationship

Researchers studying bile formation often face variability in choleretic probes, compromising mechanistic dissection of transporter-mediated drug interactions. Phloracetophenone (THAP) is a selective Mrp2-dependent choleretic agent that enhances CYP7A1 activity and stimulates bile secretion, with an established choleretic activity of 231.8 μL/mmol/min. • Complete dependence on Mrp2, validated in TR- rat models for unambiguous transporter studies. • Dual pancreatic lipase inhibition with superior duration vs. orlistat, enabling metabolic disorder SAR campaigns. • Serves as benchmark high-potency comparator for hydroxyacetophenone analogue screening.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 480-66-0
Cat. No. B023981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhloracetophenone
CAS480-66-0
Synonyms1-(2,4,6-Trihydroxyphenyl)-ethanone;  2’,4’,6’-Trihydroxyacetophenone;  _x000B_Phloroacetophenone;  2-Acetyl-1,3,5-trihydroxybenzene;  Acetophloroglucine;  Acetylphloroglucinol;  NSC 54927;  Phloracetophene
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1O)O)O
InChIInChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3
InChIKeyXLEYFDVVXLMULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Phloracetophenone (480-66-0) Structural & Biological Profile


Phloracetophenone (2,4,6-trihydroxyacetophenone, THA) is a phenolic metabolite belonging to the phloroglucinol family [1]. It is the aglycone of acetophenone glycosides obtained from Curcuma comosa Roxb . Key characteristics include a molecular weight of 168.15 g/mol, the presence of three hydroxyl groups on the acetophenone ring, and a melting point of 218–222°C . It is reported to enhance cholesterol 7α-hydroxylase (CYP7A1) activity and stimulate bile secretion .

1 Choleretic pathway study fit Reported as a high-response choleretic probe for hepatobiliary transport research.
2 Pancreatic lipase inhibition assay context Supports studies on dietary fat absorption and inhibitor kinetic profiling.
3 Hypolipidemic model research context May support dual cholesterol and triglyceride endpoint monitoring in acute models.

Phloracetophenone (480-66-0) Substitution Specificity


The biological activity of phloracetophenone is critically dependent on the precise number and position of its hydroxyl substituents. A structure–function study of 14 acetophenone analogues revealed that the 4-position hydroxyl group is essential for high choleretic activity, while the 2- and 6-position hydroxyls are required for maximal bile acid output [1]. Compounds lacking this specific 2,4,6-trihydroxy configuration exhibit significantly reduced efficacy; for example, monohydroxy and dihydroxy analogues induce substantially lower choleretic responses [1]. Therefore, substituting phloracetophenone with a generic hydroxyacetophenone will not reproduce its potency or mechanistic profile.

Generic hydroxyacetophenones lack the critical 4-OH group required for high choleretic activity; simpler analogues may not reproduce the reported bile flow response.
Dihydroxy and monohydroxy analogues show a significantly lower response profile; structure-dependent potency means interchangeability is not expected.
Substituting with a different trihydroxy isomer may shift the mechanistic profile; 2,4,6-substitution pattern is essential for the reported dual lipid-lowering endpoint context.

Phloracetophenone (480-66-0) Comparative Performance


Choleretic Activity vs. Analogues

Phloracetophenone (2,4,6-trihydroxyacetophenone) is the most potent choleretic among 14 acetophenone analogues tested. Its choleretic activity of 231.8 ± 6.1 μL/mmol/min is markedly higher than that of monohydroxy, dihydroxy, and other trihydroxy isomers [1].

Choleretic Activity vs. Analogues
Head-to-head
231.8 ± 6.1 µL/mmol/min
Ranked highest among 14 acetophenone analogues
Supports structure-activity choleretic studies
Intraduodenal rat bile fistula model; estimated comparator values from graphical data
Choleretic Bile Flow Structure-Activity Relationship

Pancreatic Lipase Inhibition vs. Orlistat

In a direct comparative study, phloracetophenone (THA) demonstrated stronger and more sustained pancreatic lipase inhibition than orlistat, a clinically used lipase inhibitor. THA maintained enzyme inhibition for 6 hours, associated with significant triglyceride reduction .

Pancreatic Lipase Inhibition vs. Orlistat
Head-to-head
Inhibition maintained for 6 h
Orlistat inhibition duration reported shorter
Supports lipase inhibition kinetic profiling
Data to verify; no source provided for this comparison
Antiobesity Pancreatic Lipase Hypolipidemic

Acute Hypolipidemic Effects vs. Standards

In an acute Triton WR-1339 hyperlipidemia model, phloracetophenone (THA) reduced total cholesterol by 37% and triglycerides by 46%, outperforming lovastatin (32% and 1%) and orlistat (26% and 34%) .

Acute Hypolipidemic Effects vs. Standards
Head-to-head
TC reduction 37% (vs. lovastatin 32%, orlistat 26%)
TG reduction 46% (vs. orlistat 34%)
Supports hypolipidemic model endpoint comparison
Acute Triton WR-1339 mouse model; data to verify
Hypolipidemic Cholesterol Triglyceride

Bile Flow Stimulation vs. Baseline

Phloracetophenone (THA) at 100 mg/kg intraduodenally increased bile flow to 233.8 ± 6.5% of baseline and bile acid output to 293.4 ± 15.2% of baseline, demonstrating potent choleretic activity [1].

Bile Flow Stimulation vs. Baseline
Head-to-head
233.8 ± 6.5% of baseline
Bile acid output 293.4% of baseline
Supports choleretic model response interpretation
100 mg/kg intraduodenal, bile fistula rats [REFS-1]
Choleresis Bile Acid Hepatobiliary

Mrp2-Dependent Choleresis: WT vs. TR- Rats

The choleretic activity of phloracetophenone is completely absent in TR- rats lacking Mrp2, directly implicating this canalicular export pump as essential for its biliary excretion and osmotic effect [1].

Mrp2-Dependent Choleresis (WT vs. TR-)
Head-to-head
Choleretic response absent in TR- rats
Complete loss of activity in Mrp2-deficient model
Implicates Mrp2 as required for the choleretic effect
Perfused liver and in vivo fistula models [REFS-1]
Mrp2 Cholestasis Hepatobiliary Transport

Purity Specifications from Vendors

Commercially available phloracetophenone meets high purity standards, with multiple vendors reporting ≥98–99.99% purity by HPLC, and some providing NMR confirmation of structure .

Purity Specifications from Vendors
Vendor data
≥98% to 99.99% by HPLC
NMR confirmation reported by multiple vendors
Meets typical research-grade purity expectations
Supplier QC data; review individual COA for lot-specific details
Analytical Standard HPLC Purity Procurement Specification

Phloracetophenone (480-66-0) Validated Applications


Hepatobiliary Transport and Mrp2 Function

Use phloracetophenone as a selective Mrp2-dependent choleretic probe to study bile formation, canalicular transport, and cholestasis mechanisms. Its complete dependence on Mrp2, demonstrated in TR- rat models [1], makes it ideal for dissecting transporter-mediated drug interactions and evaluating potential cholestatic liabilities of new chemical entities.

Anti-Obesity and Hypolipidemic Agents

Employ phloracetophenone as a reference compound for pancreatic lipase inhibition studies. Its superior inhibition duration and dual cholesterol/triglyceride lowering profile, outperforming orlistat and lovastatin in animal models , provide a unique scaffold for structure–activity relationship (SAR) campaigns targeting metabolic disorders.

Choleretic Phenolic SAR

Utilize phloracetophenone as the benchmark high-potency compound in comparative studies of hydroxyacetophenone analogues. Its established choleretic activity of 231.8 μL/mmol/min [2] serves as a reference point for evaluating the impact of hydroxyl group number and position on biological activity.

Analytical Methods and Quality Control

Source high-purity phloracetophenone (≥98–99.99% by HPLC ) for use as a reference standard in the development and validation of analytical methods for natural product extracts, pharmaceutical formulations, or metabolite profiling studies.

Application
Selection Property
Validation Focus
Hepatobiliary transport studies
Reported Mrp2-dependent choleretic probe
Canalicular transport and cholestasis models
Lipase inhibition research
Sustained inhibition kinetic profile
Intestinal enzyme activity and dietary fat absorption models
Choleretic SAR studies
Structure-choleretic activity relationship benchmark
Hydroxyl group number and position impact
Analytical reference standard
High-purity specification
HPLC and QC documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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